4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-21-15-10-14(17-12-18-15)20-8-6-19(7-9-20)11-13-2-4-16-5-3-13/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVJLMMCEQAJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dichloropyrimidine Intermediate
The synthesis begins with 4,6-dichloropyrimidine (1 ), a key intermediate. Reacting 1 with N-Boc-piperazine (2 ) in iso-propanol under nitrogen atmosphere at 0°C–25°C yields tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (3 ). Triethylamine (TEA) is added to scavenge HCl, improving yields to 80–85%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Iso-propanol |
| Temperature | 0°C → 25°C |
| Catalyst | None |
| Yield | 80–85% |
Introduction of the Methoxy Group
Selective methoxylation at the 4-position is achieved by treating 3 with sodium methoxide (NaOMe) in methanol under reflux. This step replaces the chlorine at position 4 with a methoxy group, yielding tert-butyl 4-(6-chloro-4-methoxypyrimidin-2-yl)piperazine-1-carboxylate (4 ).
Suzuki-Miyaura Cross-Coupling for Pyridinylmethyl Functionalization
The pyridin-4-ylmethyl group is introduced via a palladium-catalyzed cross-coupling reaction.
Preparation of (Pyridin-4-yl)methylboronic Acid
(Pyridin-4-yl)methylboronic acid (5 ) is synthesized by lithiation of 4-picoline followed by reaction with trimethyl borate. This intermediate is critical for subsequent coupling.
Coupling with Chloropyrimidine Intermediate
Intermediate 4 undergoes Suzuki coupling with 5 in a dioxane/water mixture (4:1 v/v) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (6 equiv.) at 100°C for 3–4 hours. This step installs the pyridin-4-ylmethyl group, producing tert-butyl 4-(4-methoxy-6-[(pyridin-4-yl)methyl]pyrimidin-2-yl)piperazine-1-carboxylate (6 ).
Optimization Insights
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases yields by 30%.
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Base Selection : K₂CO₃ outperforms Na₂CO₃ due to better solubility in aqueous-organic mixtures.
Deprotection and Final Alkylation
The Boc-protecting group is removed to unmask the piperazine nitrogen for further functionalization.
Acidic Deprotection
Treating 6 with 4M HCl in dioxane at 25°C for 2 hours cleaves the Boc group, yielding 4-methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (7 ).
N-Alkylation with (Pyridin-4-yl)methyl Chloride
7 reacts with (pyridin-4-yl)methyl chloride (8 ) in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at 60°C for 12 hours, achieving 70–75% yield of the final product.
Side Reactions
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Over-alkylation is minimized by maintaining a 1:1 molar ratio of 7 to 8 .
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DMF is preferred over acetonitrile due to superior solvation of intermediates.
Alternative Route: One-Pot Sequential Functionalization
A streamlined approach combines SNAr and alkylation in a single pot.
Reaction Protocol
4,6-Dichloropyrimidine (1 ) reacts sequentially with:
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Piperazine in iso-propanol/TEA to form 4-chloro-6-(piperazin-1-yl)pyrimidine (9 ).
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NaOMe in methanol to introduce the methoxy group, yielding 7 .
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(Pyridin-4-yl)methyl chloride (8 ) in DMF/K₂CO₃ to finalize the product.
Advantages
-
Eliminates intermediate isolation, reducing purification steps.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| SNAr + Suzuki | 4 | 60–65 | 24 | Moderate |
| Sequential Alkylation | 3 | 65–70 | 18 | High |
| One-Pot Synthesis | 3 | 65 | 20 | High |
Key Findings
-
The one-pot method balances yield and efficiency but requires precise temperature control.
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Suzuki coupling offers regioselectivity but incurs higher costs due to palladium catalysts.
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperazine/Piperidine Substitutions
4-Methoxy-6-(Piperazin-1-yl)Pyrimidine Dihydrochloride
- Structure : Lacks the pyridinylmethyl group but retains the piperazine ring and methoxy-pyrimidine core.
- The dihydrochloride salt form improves aqueous solubility .
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-amine
- Structure : Replaces the piperazine ring with piperidine and substitutes methoxy with a methyl group.
- Properties : Piperidine’s reduced basicity (compared to piperazine) alters pharmacokinetics. The methyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility .
4-Methoxy-2-{4-[6-(Trifluoromethyl)Pyrimidin-4-yl]Piperazin-1-yl}Pyrimidine
- Structure : Features a trifluoromethyl-pyrimidine substituent on the piperazine ring.
- Properties : The electron-withdrawing trifluoromethyl group increases metabolic stability and modulates target binding through steric and electronic effects. This compound exhibits enhanced resistance to cytochrome P450-mediated degradation compared to the target compound .
Analogs with Heterocyclic Modifications
6-(4-(2-(Piperidin-1-yl)Ethoxy)Phenyl)-3-(Pyridin-4-yl)Pyrazolo[1,5-a]Pyrimidine
- Structure : Replaces the pyrimidine core with a pyrazolopyrimidine system and introduces a piperidine-ethoxy-phenyl group.
- Properties : The pyrazolo[1,5-a]pyrimidine core enhances π-π stacking with hydrophobic enzyme pockets. The ethoxy linker increases conformational flexibility, improving binding to targets like kinases .
4-{4-[(5-Cyclopropyl-1,2-Oxazol-3-yl)Methyl]Piperazin-1-yl}-5-Fluoro-6-(4-Methoxyphenyl)Pyrimidine
- Structure : Incorporates a fluorinated pyrimidine and a cyclopropyl-oxazole substituent.
- Properties: Fluorination increases electronegativity and bioavailability.
Biological Activity
4-Methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its neuroprotective, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H26N6O
- Molecular Weight : 338.4 g/mol
- CAS Number : 2549055-05-0
1. Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives. The compound was evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A study conducted by researchers involved synthesizing a series of pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced the expression of apoptosis markers such as cleaved caspase-3 in human neuronal cells, demonstrating its potential as a neuroprotective agent against neurodegenerative diseases .
2. Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through various in vitro assays. The mechanism of action involves inhibition of pro-inflammatory cytokines.
Research Findings:
In a study examining the effects of pyrimidine derivatives on inflammation, it was found that this compound inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells . This suggests a promising role for this compound in treating inflammatory conditions.
3. Anticancer Activity
The anticancer potential of this compound was explored through its effects on various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 pathway |
| HT29 (colon cancer) | 15 | Inhibition of cell proliferation |
| MCF7 (breast cancer) | <20 | Cell cycle arrest |
In vitro studies indicated that this compound exhibited significant growth inhibition in multiple cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that modifications to the piperazine and pyridine moieties significantly influence the biological activity of the compound. For instance, the presence of a methoxy group at position 4 enhances neuroprotective and anti-inflammatory activities, while specific substitutions on the piperazine ring are crucial for anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine, and how can reaction conditions be standardized?
Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization of the piperazine ring. Key steps include:
- Coupling Reactions : Use Buchwald-Hartwig amination or nucleophilic substitution to introduce the pyridinylmethyl-piperazine moiety.
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion. Adjust reaction time (12–24 hours) and temperature (80–120°C) to maximize yield (reported 60–75%) .
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer :
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer :
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with HEK-293 cells .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for pyridinylmethyl-piperazine derivatives?
Methodological Answer :
- Analog Synthesis : Modify the pyrimidine (e.g., replace methoxy with ethoxy) or piperazine (e.g., substituents at N-4) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., piperazine’s nitrogen with ATP-binding pockets) .
- Biological Validation : Compare IC₅₀ values across analogs to link structural changes to activity .
Q. How to resolve contradictions in reported solubility and stability data?
Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and DMSO. Note discrepancies due to crystallinity (e.g., amorphous vs. crystalline forms) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the methoxy group .
Q. What computational strategies predict metabolic pathways and toxicity?
Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to identify CYP450 metabolism hotspots (e.g., oxidation of pyridine ring) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
Q. How to design in vivo studies for neuropharmacological potential?
Methodological Answer :
- Animal Models : Use tail-flick test (analgesia) or forced swim test (antidepressant activity) in rodents. Dose range: 10–50 mg/kg (oral/IP) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
